2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-B]pyridazine core. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
The synthesis of 2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid typically involves cyclocondensation reactions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization with a suitable dicarbonyl compound under acidic conditions to yield the imidazo[1,5-B]pyridazine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of signaling pathways involved in inflammation or cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in their substitution patterns and biological activities.
Imidazo[4,5-b]pyridines: These compounds have a different arrangement of the imidazo and pyridine rings, leading to distinct chemical and biological properties.
Pyridazines: These compounds have a pyridazine core and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
2177257-69-9 |
---|---|
Molekularformel |
C14H11N3O3 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)imidazo[1,5-b]pyridazine-5-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-3-9(7-10)11-5-6-12-13(14(18)19)15-8-17(12)16-11/h2-8H,1H3,(H,18,19) |
InChI-Schlüssel |
NRMKXRDRGPOHFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NN3C=NC(=C3C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.